molecular formula C19H30O3 B13793554 Androst-5-ene-3,6,17-triol

Androst-5-ene-3,6,17-triol

Cat. No.: B13793554
M. Wt: 306.4 g/mol
InChI Key: NIDCVAGWUPRSFF-JIOOIZBISA-N
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Description

Androst-5-ene-3,6,17-triol: is a steroidal compound with the molecular formula C19H30O3 . It is a triol, meaning it contains three hydroxyl groups (-OH) attached to its steroid backbone. This compound is part of the androstane family and is structurally related to other androstene steroids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of androst-5-ene-3,6,17-triol typically involves multiple steps starting from simpler steroid precursors. One common method involves the hydroxylation of androst-5-ene-3,17-dione at the 6th position. This can be achieved using reagents such as osmium tetroxide (OsO4) followed by reduction with sodium borohydride (NaBH4).

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar hydroxylation and reduction reactions. The process is optimized for yield and purity, often involving chromatographic purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Androst-5-ene-3,6,17-triol can undergo oxidation reactions to form ketones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Reagents such as tosyl chloride (TsCl) for converting hydroxyl groups to tosylates, which can then be substituted with nucleophiles.

Major Products:

    Oxidation: Formation of androst-5-ene-3,6,17-trione.

    Reduction: Formation of this compound derivatives with reduced double bonds.

    Substitution: Formation of various substituted androst-5-ene derivatives.

Scientific Research Applications

Chemistry: Androst-5-ene-3,6,17-triol is used as an intermediate in the synthesis of other steroidal compounds. Its unique structure allows for the exploration of various chemical transformations.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a precursor to other biologically active steroids.

Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and neuroprotective effects. It is also studied for its role in hormone regulation and metabolism.

Industry: In the pharmaceutical industry, this compound is used in the development of steroid-based drugs. Its derivatives are explored for various medicinal properties.

Mechanism of Action

Androst-5-ene-3,6,17-triol exerts its effects through interactions with steroid hormone receptors and enzymes involved in steroid metabolism. It can modulate the activity of nuclear hormone receptors, influencing gene expression and cellular responses. The compound’s hydroxyl groups play a crucial role in its binding affinity and activity.

Comparison with Similar Compounds

    Androst-5-ene-3,17-diol: A related compound with hydroxyl groups at the 3rd and 17th positions.

    Androst-5-ene-3,7,17-triol: Another triol with hydroxyl groups at the 3rd, 7th, and 17th positions.

    Androst-5-ene-3,11,17-triol: A triol with hydroxyl groups at the 3rd, 11th, and 17th positions.

Uniqueness: Androst-5-ene-3,6,17-triol is unique due to the specific placement of its hydroxyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with enzymes and receptors, making it valuable for targeted research and therapeutic applications.

Properties

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol

InChI

InChI=1S/C19H30O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h11-14,17,20-22H,3-10H2,1-2H3/t11?,12-,13-,14-,17?,18+,19-/m0/s1

InChI Key

NIDCVAGWUPRSFF-JIOOIZBISA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O)CC(=C4[C@@]3(CCC(C4)O)C)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CC(=C4C3(CCC(C4)O)C)O

Origin of Product

United States

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